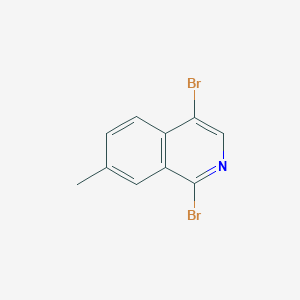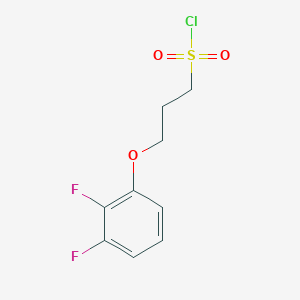
1-(Phenylthio)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Phenylthio)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentan-2-one with thiophenol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenylthio group.
Applications De Recherche Scientifique
1-(Phenylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize this compound as a starting material or intermediate.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(Phenylthio)pentan-2-one exerts its effects depends on the specific reaction or application. Generally, the phenylthio group can participate in nucleophilic or electrophilic interactions, while the carbonyl group can undergo typical carbonyl chemistry reactions. The molecular targets and pathways involved will vary based on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparaison Avec Des Composés Similaires
1-(Phenylthio)propan-2-one: Similar structure but with a shorter carbon chain.
1-(Phenylthio)butan-2-one: Similar structure but with a different carbon chain length.
1-(Phenylthio)hexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Phenylthio)pentan-2-one is unique due to its specific carbon chain length and the presence of both a phenylthio group and a carbonyl group. This combination of features allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
38793-73-6 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 |
Clé InChI |
MOUVTEFIHQAFKI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


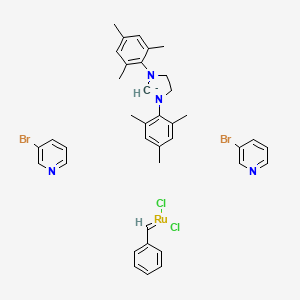
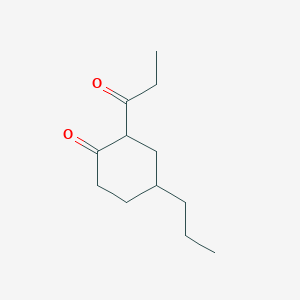


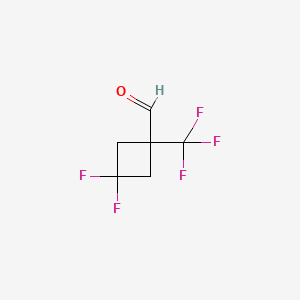


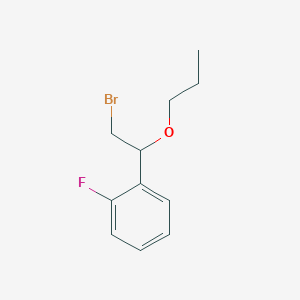

![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)

